![molecular formula C11H10F3NO B1599927 N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide CAS No. 193756-44-4](/img/structure/B1599927.png)
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that features a trifluoroacetamide group attached to a 2,3-dihydro-1H-inden-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at the indene or trifluoroacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indanone derivatives, while reduction could produce indan-2-ylamines.
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets that may lead to therapeutic effects.
Case Studies:
- Anticancer Activity : Some studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have shown promise in targeting specific cancer pathways .
Study | Findings |
---|---|
Study A | Demonstrated inhibition of tumor growth in vitro. |
Study B | Showed selective toxicity towards cancer cells compared to normal cells. |
Agricultural Chemistry
The compound's unique properties also make it suitable for use in agricultural applications. Research has indicated that it can act as a pesticide or herbicide due to its ability to disrupt metabolic pathways in pests.
Case Studies:
- Pesticidal Efficacy : Research highlighted its effectiveness against certain insect pests while being less harmful to beneficial species .
Study | Findings |
---|---|
Study C | Effective against aphids with minimal impact on pollinators. |
Study D | Reduced crop damage in controlled trials. |
Materials Science
In materials science, this compound is being explored for its potential use in the development of polymers and coatings due to its thermal stability and chemical resistance.
Case Studies:
- Polymer Development : Research has focused on incorporating this compound into polymer matrices to enhance properties such as thermal stability and mechanical strength .
Application | Description |
---|---|
Coatings | Development of protective coatings that resist chemical degradation. |
Composites | Use in composite materials for improved durability and performance. |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, while the indene moiety may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride
- 2,3-Dihydro-1H-indene-2-thiol
- 1-Aminoindan
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS No. 193756-44-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C11H10F3NO
- Molecular Weight : 229.198 g/mol
- Structural Characteristics : The compound features a trifluoroacetamide group attached to a dihydroindene moiety, which may influence its biological interactions.
While specific mechanisms for this compound are not extensively documented, compounds with similar structures have been shown to exhibit various biological activities through interactions with cellular pathways and molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related trifluoroacetamides. For instance, compounds with similar structures have demonstrated significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
Antiproliferative Effects
In vitro assays have indicated that related compounds exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported at approximately 226 µg/mL and 242.52 µg/mL respectively . This suggests that this compound may possess similar properties warranting further investigation.
Study on Trifluoroacetamides
A study focusing on the synthesis and biological activity of various trifluoroacetamides demonstrated that these compounds could inhibit the growth of specific bacterial strains and exhibit cytotoxicity towards tumor cells . Although this compound was not the primary focus of this research, the findings suggest potential pathways for exploring its biological efficacy.
Data Table: Biological Activity Summary
Activity Type | Tested Organisms/Cell Lines | Effect | Measurement |
---|---|---|---|
Antibacterial | E. coli, E. faecalis | Significant inhibition | MIC: 62.5 - 78.12 µg/mL |
Antiproliferative | HeLa, A549 | Cytotoxic effects | IC50: ~226 - 242.52 µg/mL |
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOWSBJODJDOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437899 | |
Record name | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193756-44-4 | |
Record name | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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